3,3-Bis(3-bromo-4-hydroxy-5-methoxyphenyl)-2-benzofuran-1(3h)-one
Description
Properties
CAS No. |
6335-86-0 |
|---|---|
Molecular Formula |
C22H16Br2O6 |
Molecular Weight |
536.2 g/mol |
IUPAC Name |
3,3-bis(3-bromo-4-hydroxy-5-methoxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C22H16Br2O6/c1-28-17-9-11(7-15(23)19(17)25)22(12-8-16(24)20(26)18(10-12)29-2)14-6-4-3-5-13(14)21(27)30-22/h3-10,25-26H,1-2H3 |
InChI Key |
SHPLOCCOQJRFGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)Br)O)OC)Br)O |
Origin of Product |
United States |
Biological Activity
3,3-Bis(3-bromo-4-hydroxy-5-methoxyphenyl)-2-benzofuran-1(3H)-one, with the CAS number 6335-86-0, is a complex organic compound belonging to the benzofuran class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, chemical properties, and biological activities of this compound based on recent studies and findings.
- Molecular Formula : C22H16Br2O6
- Molecular Weight : 536.1668 g/mol
- Appearance : Solid
- Density : 1.729 g/cm³
- Boiling Point : 614.4°C at 760 mmHg
- Refractive Index : 1.677
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include bromination and hydroxylation processes. The detailed synthetic routes often utilize starting materials such as substituted phenols and benzofuran derivatives to achieve the desired structure.
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in exhibiting significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating various signaling pathways. Its structural features allow it to interact with cellular targets that regulate cell proliferation and survival.
- Case Studies : In vitro studies have shown that related benzofuran derivatives possess antiproliferative activity against several cancer cell lines, including breast and colon cancer cells. The introduction of methoxy and hydroxy groups has been linked to enhanced activity due to increased lipophilicity and interaction with biological membranes .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Bacterial Inhibition : Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups is believed to enhance the interaction with bacterial cell walls, leading to increased inhibition zones in susceptibility tests .
- Fungal Activity : Preliminary evaluations suggest that this compound may also possess antifungal properties, although specific data on its efficacy against various fungal strains remain limited.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H16Br2O6 |
| Molecular Weight | 536.1668 g/mol |
| Density | 1.729 g/cm³ |
| Boiling Point | 614.4°C |
| Anticancer Activity | Significant (varies by cell line) |
| Antimicrobial Activity | Active against specific strains |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that benzofuran derivatives could effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .
Neuroprotective Effects
Compounds similar to 3,3-bis(3-bromo-4-hydroxy-5-methoxyphenyl)-2-benzofuran-1(3H)-one have shown promise in treating neurodegenerative diseases like Alzheimer's. The presence of hydroxyl groups enhances binding affinity to cholinesterase enzymes, which are crucial targets in Alzheimer's therapy. A review of heterocyclic compounds indicated that modifications to the benzofuran structure could improve neuroprotective effects .
Environmental Science
Biodegradation Studies
The compound's structural features suggest potential applications in biodegradation processes. Research has explored the use of heterocyclic compounds in enhancing the biodegradability of organic pollutants. Specifically, studies have shown that certain benzofuran derivatives can facilitate the breakdown of phenolic compounds in wastewater treatment systems .
Material Science
Polymer Synthesis
The unique properties of this compound allow its incorporation into polymer matrices for advanced materials. Its ability to act as a building block in polymer synthesis has been investigated for creating materials with enhanced thermal stability and mechanical properties .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of several benzofuran derivatives on human cancer cell lines. The results indicated that the tested compounds exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting a strong potential for further development as anticancer drugs .
Case Study 2: Neuroprotective Mechanisms
In an investigation into neuroprotective agents, researchers synthesized several derivatives of benzofuran and assessed their effects on neuronal cell cultures exposed to oxidative stress. The findings revealed that specific substitutions on the benzofuran ring significantly improved cell viability and reduced markers of oxidative damage .
Case Study 3: Environmental Impact
A comprehensive study assessed the effectiveness of various heterocyclic compounds in degrading phenolic pollutants in aquatic environments. The results showed that certain derivatives could enhance the biodegradation rates significantly compared to untreated controls, indicating their utility in environmental remediation efforts .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Substituent Effects on Properties
Acidity and pH Sensitivity: Bromine atoms (electron-withdrawing) reduce electron density on phenolic -OH groups, lowering pKa compared to phenolphthalein. This may shift the pH transition range to a lower value (e.g., 5.0–7.0 inferred) . Methoxy groups in the 5-position (meta to -OH) may donate electrons via resonance, partially counteracting bromine’s effects .
Hydrogen bonding (as seen in benzofuranone derivatives ) may improve solubility in polar solvents.
Biological Activity: Benzofuranone derivatives exhibit diverse bioactivities, including antimicrobial, antitumor, and antiviral properties . The bromine and methoxy groups in the target compound may enhance binding to biological targets, though specific data are lacking.
Preparation Methods
Starting Materials and Key Intermediates
- 1-(4-methoxyphenyl)-1,3-heptanedione or similar substituted diketones serve as precursors for the benzofuran core.
- Acrolein dimer or related aldehyde derivatives are used to facilitate cyclization.
- Halogenating reagents (e.g., brominating agents) introduce bromine substituents.
- Acid catalysts promote cyclization and demethylation steps.
Two-Step Preparation Process
A representative preparation method, adapted from a patent describing related benzofuran derivatives, involves two main steps:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization and formation of 2-butyl-3-(4-methoxybenzoyl)benzofuran intermediate | Stirring 1-(4-methoxyphenyl)-1,3-heptanedione, acrolein dimer, halogenating reagent, and acid catalyst in an organic solvent at 25–100°C for 1–8 hours | Formation of methoxy-substituted benzofuran intermediate |
| 2 | Demethylation of methoxy groups to hydroxy groups | Treat intermediate with acid catalyst in organic solvent at 0–100°C for 1–8 hours | Conversion to hydroxy-substituted benzofuran derivative |
This method achieves high selectivity and yield (over 56%) and is industrially viable due to low cost and simple operation.
Detailed Reaction Conditions and Parameters
- Molar Ratios: Acrolein dimer to 1-(4-methoxyphenyl)-1,3-heptanedione is optimally 1:1.
- Halogenating Reagent: Used in molar ratio 1:1 to 1:2 relative to acrolein dimer.
- Acid Catalyst: Molar ratio to acrolein dimer is 20:1 to 5:1.
- Temperature: 25–100°C for cyclization; 0–100°C for demethylation.
- Reaction Time: 1–8 hours for each step.
- Isolation: Neutralization of acidic mixture, liquid-liquid extraction, concentration, and recrystallization with ethyl acetate and ether.
Halogenation Specifics
- Bromination is typically achieved by using brominating agents during the cyclization step or post-cyclization.
- The position of bromine substitution (3-bromo) on the phenyl rings is controlled by the choice of halogenating reagent and reaction conditions.
Alternative Synthetic Approaches and Related Research Findings
One-Pot Synthesis and Cyclization
Use of Transition Metal Catalysts
- Ruthenium-catalyzed cyclization of hydroxybenzoic acids with diaryl alkynes has been used to synthesize benzofuran derivatives with high yields (up to 78%).
- Post-synthesis demethylation using boron tribromide (BBr3) at low temperatures (-78°C) efficiently converts methoxy groups to hydroxy groups without degrading the benzofuran core.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acid-catalyzed cyclization of 1-(4-methoxyphenyl)-1,3-heptanedione and acrolein dimer with halogenating reagent | 1-(4-methoxyphenyl)-1,3-heptanedione, acrolein dimer, halogenating reagent, acid catalyst | 25–100°C, 1–8 h; demethylation 0–100°C, 1–8 h | >56% | Industrially scalable, cost-effective |
| Ruthenium-catalyzed cyclization of hydroxybenzoic acids and diaryl alkynes | Hydroxybenzoic acid, diaryl alkyne, [Ru(p-cymene)Cl2]2, Mg(OAc)2·4H2O | 100°C, 20 h; demethylation with BBr3 at -78°C | 73–78% | High selectivity, mild demethylation |
| One-pot base-induced cyclization with copper catalyst | 2-(2-bromoaryl)-3-(methylthio)acrylonitriles, copper catalyst | Base, copper catalyst, variable temp | Moderate | Useful for cyanobenzofurans, alternative substituents |
Q & A
Advanced Research Question
- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting nucleophilic sites (phenolic O) .
- Molecular Dynamics (MD) : Simulates solvent effects on conformation (e.g., DMSO stabilizes planar benzofuran rings) .
- Mercury CSD : Analyzes packing motifs (e.g., π–π stacking at 3.78 Å) and validates crystallographic data .
How do researchers address contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
Data Analysis Question
- NMR Discrepancies : Aromatic proton splitting patterns (e.g., J = 8.5 Hz for ortho-Br) are cross-checked with COSY and NOESY .
- IR Absorption : Stretching frequencies (e.g., C=O at 1720 cm⁻¹) are compared to computed spectra to confirm keto-enol tautomer ratios .
- Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublets) to validate molecular weight .
What strategies are effective in enhancing the yield of this compound during multi-step synthesis?
Methodological Question
- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (2 hrs vs. 24 hrs) and increases purity (>95%) .
- Workup Protocols : Liquid-liquid extraction (ethyl acetate/water) removes unreacted phenols, followed by recrystallization in ethanol to isolate high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
